

3,3-Dimethoxycyclobutanecarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

	3,3-
Compound Name:	Dimethoxycyclobutanecarboxylic acid
Cat. No.:	B1343226

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxycyclobutanecarboxylic acid, a structurally unique four-membered carbocycle, has emerged as a valuable building block in organic synthesis. Its inherent ring strain and functionalities offer a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The cyclobutane motif is increasingly recognized for its ability to impart conformational rigidity to molecules, a desirable trait for enhancing binding affinity and metabolic stability of drug candidates.^[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of **3,3-dimethoxycyclobutanecarboxylic acid**, with a focus on its practical utility in the laboratory.

Physicochemical Properties

3,3-Dimethoxycyclobutanecarboxylic acid (CAS No. 332187-56-1) is a white solid with a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol.^{[2][3]} Key physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	332187-56-1	[2] [3]
Molecular Formula	C ₇ H ₁₂ O ₄	[2]
Molecular Weight	160.17 g/mol	[2]
Boiling Point	246.151 °C at 760 mmHg (Predicted)	[2]
Density	1.19 g/cm ³ (Predicted)	[2]
pKa	4.15 ± 0.40 (Predicted)	
Appearance	White Solid	[4]
Solubility	Slightly soluble in water	[5]

Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid and its Precursors

The synthesis of **3,3-dimethoxycyclobutanecarboxylic acid** can be achieved through a multi-step sequence, often starting from the construction of a corresponding diester, followed by hydrolysis and decarboxylation. A common strategy involves the reaction of a malonic ester with a 1,3-dihalogenated propane derivative bearing a protected ketone.

Experimental Protocols

1. Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

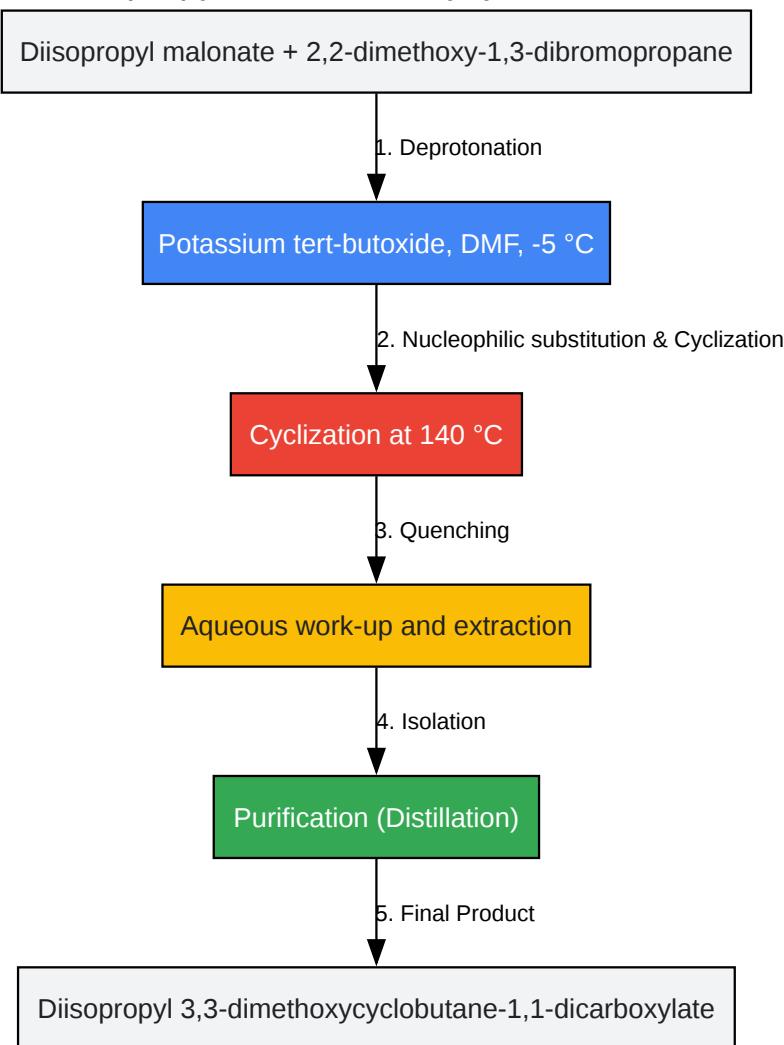
This procedure is adapted from methodologies described in patent literature for the synthesis of related cyclobutane structures.[\[6\]](#)[\[7\]](#)

- Reaction:

- To a stirred solution of diisopropyl malonate in a suitable solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium tert-butoxide at a low temperature (e.g., -5 °C).

- After stirring for a period, add 2,2-dimethoxy-1,3-dibromopropane dropwise, maintaining the low temperature.
- The reaction mixture is then heated at an elevated temperature (e.g., 140 °C) for several days to facilitate the cyclization reaction.
- Work-up involves cooling the reaction, quenching with water, and extracting the product with a non-polar solvent like n-heptane.
- The organic phase is dried and concentrated under reduced pressure to yield the crude product, which can be purified by distillation.
- Diagram of Synthesis Workflow:

Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

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Synthesis of the Dicarboxylate Precursor

2. Hydrolysis and Decarboxylation to **3,3-Dimethoxycyclobutanecarboxylic Acid**

The conversion of the diester to the target mono-carboxylic acid involves hydrolysis of the ester groups followed by selective mono-decarboxylation of the resulting gem-dicarboxylic acid.

- Reaction:

- The diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is heated under reflux with a strong base such as potassium hydroxide in an aqueous-alcoholic solution to hydrolyze the ester groups.
- After hydrolysis, the alcohol is removed by distillation, and the resulting aqueous solution of the dicarboxylate salt is carefully acidified with a strong acid like hydrochloric acid.
- The gem-dicarboxylic acid is then heated to induce decarboxylation, yielding **3,3-dimethoxycyclobutanecarboxylic acid**.^[8] The reaction progress can be monitored by the evolution of carbon dioxide.
- The product is then extracted with an organic solvent, dried, and purified, for instance by recrystallization.

Spectroscopic Characterization

While specific, experimentally verified spectra for **3,3-dimethoxycyclobutanecarboxylic acid** are not readily available in the public domain, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

Technique	Expected Features
¹ H NMR	Signals for the methoxy protons (singlet, ~3.2 ppm), cyclobutane ring protons (multiplets, ~2.0-3.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³ C NMR	Signals for the carboxylic acid carbonyl carbon (~175-180 ppm), the ketal carbon (~100 ppm), methoxy carbons (~50 ppm), and the cyclobutane ring carbons.
IR	A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm ⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm ⁻¹), and C-O stretches for the methoxy groups and carboxylic acid.
Mass Spec.	A molecular ion peak corresponding to the molecular weight (160.17 g/mol) and characteristic fragmentation patterns.

Applications in Organic Synthesis

3,3-Dimethoxycyclobutanecarboxylic acid is a valuable intermediate, primarily due to the synthetic versatility of its functional groups. The dimethoxy acetal serves as a protected ketone, which can be deprotected under acidic conditions to reveal the corresponding 3-oxocyclobutanecarboxylic acid.[4] This ketone-bearing cyclobutane is a key precursor in the synthesis of various biologically active molecules.

Conversion to 3-Oxocyclobutanecarboxylic Acid

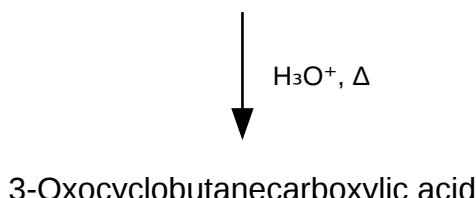
The hydrolysis of the ketal is a crucial transformation that unlocks further synthetic possibilities.

- Experimental Protocol (Ketal Hydrolysis):
 - **3,3-Dimethoxycyclobutanecarboxylic acid** is treated with an aqueous acid, such as hydrochloric acid.[9]

- The mixture is heated to facilitate the hydrolysis of the dimethyl ketal to the corresponding ketone.
- The product, 3-oxocyclobutanecarboxylic acid, can be isolated by extraction with an organic solvent followed by purification.
- Reaction Scheme:

Ketal Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

3,3-Dimethoxycyclobutanecarboxylic acid



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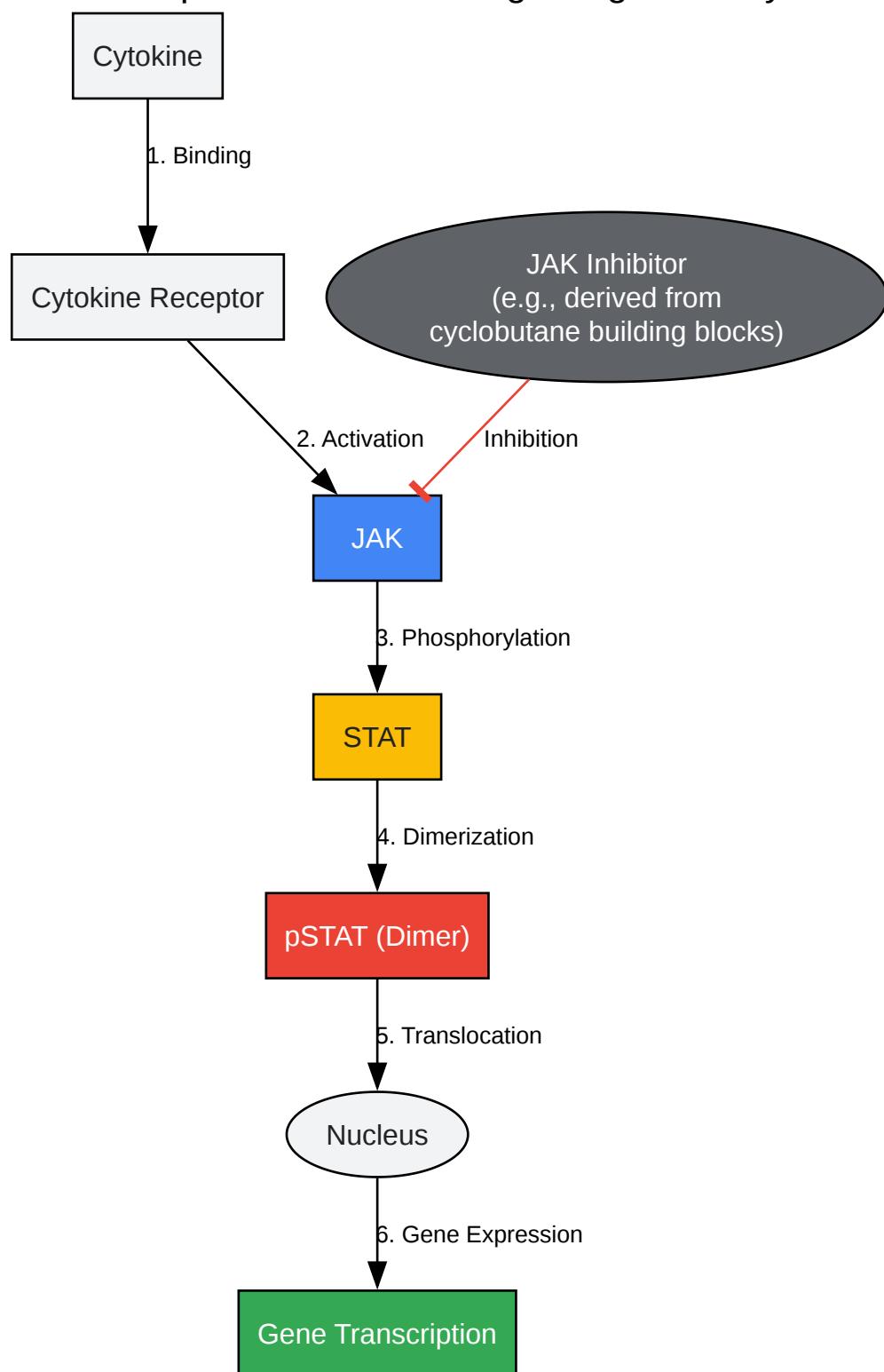
Conversion to the Keto Acid

Application in Drug Development: Synthesis of JAK Inhibitors

3-Oxocyclobutanecarboxylic acid and its derivatives are important building blocks for the synthesis of Janus kinase (JAK) inhibitors.^{[4][10]} JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases, as well as certain types of cancer, by modulating the JAK-STAT signaling pathway.^[11] The cyclobutane scaffold can provide a rigid framework that helps in orienting the pharmacophoric groups for optimal binding to the target enzyme.

- JAK-STAT Signaling Pathway Overview:

Simplified JAK-STAT Signaling Pathway



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Role of JAK Inhibitors in the JAK-STAT Pathway

Conclusion

3,3-Dimethoxycyclobutanecarboxylic acid represents a key synthetic intermediate with significant potential in organic synthesis, particularly for the construction of bioactive molecules. Its utility is underscored by its role as a precursor to 3-oxocyclobutanecarboxylic acid, a building block for important pharmaceuticals like JAK inhibitors. The synthetic protocols and applications outlined in this guide highlight the value of this compound for researchers and professionals in the field of drug development and complex molecule synthesis. Further exploration of its reactivity and incorporation into novel molecular frameworks is expected to continue to yield exciting advancements in chemical and biomedical sciences.

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